Cas no 1114648-74-6 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide structure](https://ja.kuujia.com/scimg/cas/1114648-74-6x500.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide 化学的及び物理的性質
名前と識別子
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- N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-fluoro-2-phenylquinolin-4-yl)oxy)acetamide
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- インチ: 1S/C25H19FN2O4/c26-18-7-8-20-19(11-18)23(12-21(28-20)17-4-2-1-3-5-17)30-14-25(29)27-13-16-6-9-22-24(10-16)32-15-31-22/h1-12H,13-15H2,(H,27,29)
- InChIKey: DROMRCOSOIUDMJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2C(C=1)=C(C=C(C1C=CC=CC=1)N=2)OCC(NCC1=CC=C2C(=C1)OCO2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 631
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 69.7
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-8572-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-8572-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-8572-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-8572-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-8572-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 2μmol |
$57.0 | 2023-09-10 | ||
A2B Chem LLC | BA65360-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA65360-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F3411-8572-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-8572-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-8572-30mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
1114648-74-6 | 30mg |
$119.0 | 2023-09-10 |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamideに関する追加情報
Introduction to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide (CAS No. 1114648-74-6)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1114648-74-6, represents a fusion of diverse structural motifs that make it a promising candidate for further exploration in drug discovery and molecular medicine. The intricate architecture of this molecule, featuring a benzodioxole core and a fluoroquinoline moiety, positions it as a unique entity with potential therapeutic applications.
The benzodioxole moiety, commonly known as the phthalide group, is a structural feature that has been extensively studied for its pharmacological properties. It is well-documented that benzodioxole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. In the context of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, the presence of this group suggests that the compound may inherit some of these beneficial properties while also incorporating additional functionalities that could enhance its efficacy.
The second major component of this compound is the fluoroquinoline scaffold. Fluoroquinolines are a class of synthetic antibiotics that are renowned for their broad-spectrum activity against various bacterial infections. The introduction of fluorine atoms into the quinoline ring system often enhances the metabolic stability and binding affinity of these compounds. In particular, the 6-fluoro substituent in 6-fluoro-2-phenylquinolin-4-yl is known to improve the pharmacokinetic profile of fluoroquinolines by increasing their lipophilicity and reducing their susceptibility to degradation by enzymes.
The acetylamide functional group in the molecule also plays a crucial role in determining its biological behavior. Acetylamides are frequently found in biologically active compounds due to their ability to interact with various target proteins and enzymes. The presence of this group in N-(...)acetamide suggests that the compound may have the potential to modulate enzyme activity or interfere with signaling pathways relevant to disease processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between N-[...]acetamide and biological targets such as kinases, transcription factors, and membrane receptors. Preliminary computational studies indicate that this compound may exhibit inhibitory activity against certain kinases that are implicated in cancer progression.
In addition to its potential therapeutic applications, N-[...]acetamide has also attracted interest from the perspective of synthetic chemistry. The synthesis of this compound involves multiple steps that showcase advanced techniques in organic synthesis, including cross-coupling reactions, nucleophilic substitutions, and ring-forming transformations. The development of efficient synthetic routes for this molecule could serve as a model for constructing other complex heterocyclic compounds with similar structural motifs.
The integration of benzodioxole and fluoroquinoline moieties into a single molecular framework represents an innovative approach to drug design. By combining these two distinct structural elements, researchers aim to create compounds that possess synergistic biological activities and improved pharmacological properties. The unique combination of features in N-[...]acetamide makes it an intriguing subject for further investigation into its potential applications in medicine.
Current research efforts are focused on evaluating the biological activity of this compound through both in vitro and in vivo studies. In vitro assays are being conducted to assess its interaction with various target proteins and enzymes, while animal models are being used to evaluate its efficacy and safety profiles. These studies will provide valuable insights into the therapeutic potential of N-[...]acetamide and guide future development efforts.
The growing interest in natural product-inspired drug design has also influenced the development of novel compounds like N-[...]acetamide. By incorporating structural elements derived from bioactive natural products into synthetic molecules, researchers can leverage nature's own chemical libraries to discover new therapeutic agents. The benzodioxole moiety is one such element that has been inspired by natural products such as salicin and taxol derivatives.
The future prospects for N-[...]acetamide appear promising, with ongoing research aimed at optimizing its structure for improved biological activity and pharmacokinetic properties. Advances in synthetic methodologies will continue to facilitate the development of more complex and functionalized molecules like this one. As our understanding of biological systems grows, so too will our ability to design molecules that can interact selectively with disease-causing targets.
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